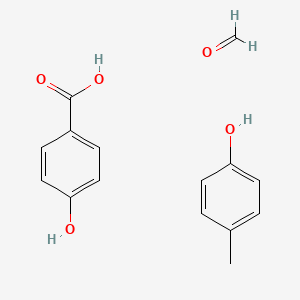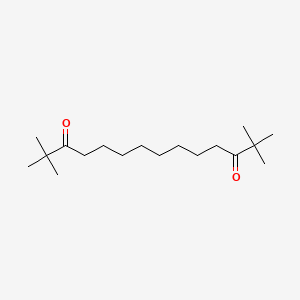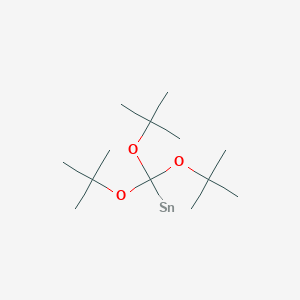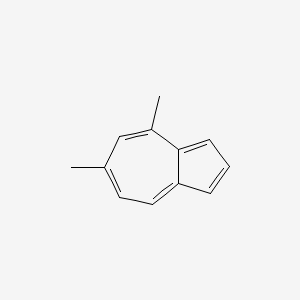![molecular formula C27H18N6O14 B14625350 1,1'-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene] CAS No. 56898-42-1](/img/structure/B14625350.png)
1,1'-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a propane-2,2-diyl core with two 4-(2,4,6-trinitrophenoxy)benzene groups attached, making it a highly substituted aromatic compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene] typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of phenol derivatives to introduce nitro groups, followed by the coupling of these intermediates with a propane-2,2-diyl core under controlled conditions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to ensure complete nitration and coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to handle the exothermic nature of the reactions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
1,1’-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene] undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while oxidation may produce nitroso compounds.
科学的研究の応用
1,1’-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene] has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism by which 1,1’-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene] exerts its effects involves interactions with various molecular targets. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The aromatic rings provide a platform for π-π interactions, which can affect the compound’s binding affinity to biological targets.
類似化合物との比較
Similar Compounds
4,4’-(Propane-2,2-diyl)bis(2,6-dinitrophenol): Similar in structure but with fewer nitro groups.
4,4’-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]: Contains bromine atoms instead of nitro groups.
4,4’-(Propane-2,2-diyl)bis((allyloxy)benzene): Features allyloxy groups instead of nitrophenoxy groups.
Uniqueness
1,1’-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene] is unique due to its high degree of nitration, which imparts distinct chemical and physical properties
特性
CAS番号 |
56898-42-1 |
|---|---|
分子式 |
C27H18N6O14 |
分子量 |
650.5 g/mol |
IUPAC名 |
1,3,5-trinitro-2-[4-[2-[4-(2,4,6-trinitrophenoxy)phenyl]propan-2-yl]phenoxy]benzene |
InChI |
InChI=1S/C27H18N6O14/c1-27(2,15-3-7-19(8-4-15)46-25-21(30(38)39)11-17(28(34)35)12-22(25)31(40)41)16-5-9-20(10-6-16)47-26-23(32(42)43)13-18(29(36)37)14-24(26)33(44)45/h3-14H,1-2H3 |
InChIキー |
HMCGSXOPOCSPOH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C3=CC=C(C=C3)OC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)
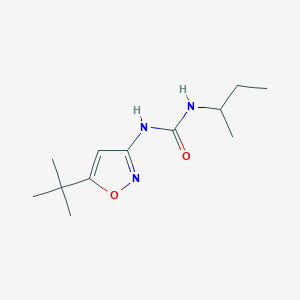
![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
![2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14625301.png)

